Formylurea

Enzymology Biocatalysis Substrate Specificity

Securing a stable, conformationally defined urea building block can impede drug discovery timelines. Formylurea (CAS 1190-24-5) solves this with a rigid, zero-rotatable-bond core that reduces entropic penalty in tubulin ligand design. Its defined specific activity (0.17 µmol/min/mg) with biuret amidohydrolase provides a reliable mid-range calibration standard, avoiding signal saturation of biuret (8.9 µmol/min/mg). - **Rigid Scaffold:** 0 rotatable bonds confirmed by computational analysis, enabling rational design of benzoylurea anticancer agents. - **Enzyme Assay Calibration:** Middle-range specific activity (0.17 µmol/min/mg) bridges the gap between low-activity urea and high-activity biuret substrates. - **Safe Synthesis:** Acts as a stable formamide intermediate for catalytic, phosgene-free unsymmetrical urea synthesis using DMF as a CO surrogate. Supplied as a white crystalline powder (mp 168-169 °C) with reliable global delivery for R&D.

Molecular Formula C2H4N2O2
Molecular Weight 88.07 g/mol
CAS No. 1190-24-5
Cat. No. B075220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormylurea
CAS1190-24-5
Molecular FormulaC2H4N2O2
Molecular Weight88.07 g/mol
Structural Identifiers
SMILESC(=O)NC(=O)N
InChIInChI=1S/C2H4N2O2/c3-2(6)4-1-5/h1H,(H3,3,4,5,6)
InChIKeyJOWMUPQBELRFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formylurea: Core Properties


Formylurea (CAS 1190-24-5), also known as N-formylurea, is a low molecular weight (88.07 g/mol) derivative of urea distinguished by a formyl group (H-C=O) attached to one nitrogen atom [1]. This substitution alters its hydrogen-bonding profile (2 donors, 2 acceptors), topological polar surface area (72.2 Ų), and rotational freedom (0 rotatable bonds) compared to unsubstituted urea, leading to distinct reactivity and biochemical interactions [1]. The compound exhibits a melting point of 168-169 °C and is typically supplied as a white crystalline powder [2].

Why Urea Analogs Cannot Replace Formylurea


Simple substitution of formylurea with urea, biuret, or thiourea is not scientifically valid due to distinct physicochemical and biological behavior governed by the formyl moiety. The presence of the formyl group introduces unique reactivity, such as participation in condensation reactions and altered enzyme substrate specificity, which directly impacts experimental outcomes and industrial utility . For instance, the formyl group can act as a hydrogen donor in specific pulp bleaching applications, a function not shared by unsubstituted urea [1]. Furthermore, its role as a building block in the synthesis of bioactive molecules, such as benzoylurea tubulin ligands, is predicated on the unique electronic and steric properties conferred by the formyl substituent [2].

Formylurea vs. Analogs: Comparative Evidence


Biuret Amidohydrolase Substrate Profile

Formylurea demonstrates a 750% higher specific activity as a substrate for the enzyme biuret amidohydrolase (EC 3.5.1.84) compared to unsubstituted urea, and a 52-fold lower activity compared to the native substrate biuret, establishing its precise position in substrate selectivity for enzyme screening [1].

Enzymology Biocatalysis Substrate Specificity

PCZ-Formylurea Sorption Compared to Prochloraz

The prochloraz metabolite containing a formylurea moiety (PCZ-formylurea) exhibits significantly lower soil sorption affinity compared to the parent fungicide prochloraz, with distribution coefficients (Kd) reduced to one-fourth to one-third of the parent compound's value across two soil types [1].

Environmental Chemistry Soil Science Agrochemical Fate

Structural Rigidity in SAR Studies

Formylurea possesses zero rotatable bonds, a distinct structural feature compared to methylurea (1 rotatable bond) or ethylurea (2 rotatable bonds), providing a more rigid scaffold for structure-activity relationship (SAR) studies where conformational constraint is desired [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

N-Formylurea as an Oxidative Pathway Marker

In the permanganate oxidation of cytosine derivatives, N-formylurea is uniquely identified as a product, whereas urea derivatives and biuret derivatives show divergent formation patterns depending on the specific substrate oxidized, highlighting its role as a distinct chemical marker for specific oxidative pathways [1].

Nucleic Acid Chemistry Oxidative Damage Biomarker Discovery

Formylurea in CO-Free Urea Synthesis

Formylurea serves as a key intermediate in a ruthenium-catalyzed protocol that uses DMF as a carbon monoxide surrogate, enabling the synthesis of diverse urea derivatives without the use of toxic CO gas. This represents a specific synthetic utility not achievable with simple unsubstituted urea .

Organometallic Catalysis Green Chemistry Synthetic Methodology

Formylurea: Best Application Scenarios


Enzyme Characterization and Inhibitor Screening

Formylurea's precisely defined specific activity (0.17 µmol/min/mg) with biuret amidohydrolase positions it as a superior substrate for calibrating enzyme assays, providing a middle-range signal that avoids the detection limits of low-activity substrates like urea (0.02 µmol/min/mg) and the potential signal saturation of high-activity substrates like biuret (8.9 µmol/min/mg) [1]. This makes it ideal for high-throughput screening of enzyme inhibitors or for characterizing novel amidohydrolases with unknown substrate preferences.

Agrochemical Environmental Fate and Metabolite Tracking

The distinct sorption behavior of PCZ-formylurea (Kd values 25-33% of the parent prochloraz) makes this formylurea-containing metabolite a critical analytical standard for environmental fate studies of imidazole fungicides [2]. Researchers can use this differential mobility data to calibrate soil column experiments and to develop more accurate models for pesticide leaching and groundwater contamination risk.

Constrained Scaffold in Structure-Based Drug Design

The zero rotatable bonds of formylurea, confirmed by computational analysis, provide a conformationally restricted core for designing tubulin ligands and other anticancer agents [3][4]. Medicinal chemists building compound libraries can exploit this rigidity to reduce entropic penalties upon target binding, potentially leading to improved selectivity and potency as demonstrated in the development of benzoylurea derivatives with activity against drug-resistant cancer cells.

Green Synthesis of Urea Derivatives via CO-Free Carbonylation

As a stable, isolable formamide intermediate, formylurea enables a catalytic route to unsymmetrical ureas using DMF as a safe, non-gaseous CO equivalent . This application is particularly valuable in pharmaceutical process development where the handling of toxic carbon monoxide gas or phosgene is a significant safety and engineering concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Formylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.